2-{2-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(prop-2-en-1-yl)acetamide
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Overview
Description
2-{2-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(prop-2-en-1-yl)acetamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a unique structure that includes a 1,2,4-oxadiazole ring, a methoxyphenyl group, and a phenoxyacetamide moiety, making it a subject of interest in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(prop-2-en-1-yl)acetamide typically involves multiple steps. One common method starts with the preparation of the 1,2,4-oxadiazole ring, which is achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The methoxyphenyl group is then introduced via electrophilic aromatic substitution reactions. The final step involves the coupling of the oxadiazole derivative with phenoxyacetamide under suitable conditions, such as using a base like lutidine and a solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with minimal impurities .
Chemical Reactions Analysis
Types of Reactions
2-{2-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(prop-2-en-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenols.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield amine derivatives.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
Scientific Research Applications
2-{2-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(prop-2-en-1-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent, particularly in targeting specific pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings .
Mechanism of Action
The mechanism of action of 2-{2-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(prop-2-en-1-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, in its potential anticancer applications, it may inhibit key enzymes or receptors involved in cell proliferation and survival, such as EGFR and VEGFR-2. The compound’s structure allows it to bind to these targets effectively, disrupting their normal function and leading to the inhibition of cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
(E)-N-(4-methoxyphenyl)-2-[4-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy]acetamide: Shares a similar phenoxyacetamide structure but differs in the substitution pattern and specific functional groups.
Phenoxyacetic acid derivatives: Commonly used in various applications but lack the unique oxadiazole ring present in 2-{2-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(prop-2-en-1-yl)acetamide.
Uniqueness
The uniqueness of this compound lies in its combination of the oxadiazole ring and phenoxyacetamide moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications and the potential for developing new therapeutic agents .
Properties
Molecular Formula |
C20H19N3O4 |
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Molecular Weight |
365.4 g/mol |
IUPAC Name |
2-[2-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy]-N-prop-2-enylacetamide |
InChI |
InChI=1S/C20H19N3O4/c1-3-11-21-18(24)13-26-17-10-5-4-9-16(17)19-22-20(27-23-19)14-7-6-8-15(12-14)25-2/h3-10,12H,1,11,13H2,2H3,(H,21,24) |
InChI Key |
DFHBSSKSIKWRNK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC(=NO2)C3=CC=CC=C3OCC(=O)NCC=C |
Origin of Product |
United States |
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